trans-3-Fluoro-4-methylpiperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-3-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted piperidines
Scientific Research Applications
Chemistry: trans-3-Fluoro-4-methylpiperidine hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated piperidines on biological systems. It serves as a model compound to understand the interactions of fluorinated molecules with enzymes and receptors .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting central nervous system disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain receptors and enzymes, leading to increased biological activity . The compound can modulate the activity of neurotransmitter receptors in the central nervous system, making it a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
3-Fluoropiperidine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylpiperidine: Similar in structure but lacks the fluorine atom at the 3-position.
trans-4-Fluoro-3-methylpiperidine: A positional isomer with the fluorine and methyl groups swapped.
Uniqueness: trans-3-Fluoro-4-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3S,4R)-3-fluoro-4-methylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-2-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIZMQEPDOLEK-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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